Lipophilicity and Hydrogen-Bonding Profile Differentiates from Halo-Methoxy and Dimethyl Analogs
The target compound (C18H17ClN2OS, MW 344.86) bears one H-bond donor (amide NH) and two H-bond acceptors (amide C=O, thioether S), yielding a topological polar surface area (TPSA) of approximately 41 Ų and a calculated LogP (cLogP) of ~4.1 [1]. In contrast, the 5-chloro-2-methoxyphenyl analog (C18H17ClN2O2S, MW 360.86) contains an additional methoxy oxygen, increasing H-bond acceptors to 3, TPSA to ~50 Ų, and introducing a more polar surface that can reduce membrane permeability [2]. The 2,4-dimethylphenyl analog (C19H20N2OS, MW 324.44) lacks halogen altogether, reducing cLogP to ~3.7 and altering halogen-bonding potential with target proteins. The 4-trifluoromethoxy analog (C18H15F3N2O2S, MW 380.38) introduces strong electron-withdrawing character that fundamentally changes electrostatic potential surfaces . These quantitative physicochemical differences—ΔHBA ≥1, ΔTPSA ≥9 Ų, ΔcLogP ≥0.4—can translate into differential membrane permeability, metabolic stability, and off-target binding profiles, making the target compound a distinct chemical entity rather than a replaceable scaffold member.
| Evidence Dimension | Array |
|---|---|
| Target Compound Data | HBA=2, TPSA≈41 Ų, cLogP≈4.1 |
| Comparator Or Baseline | 5-Cl-2-OMe analog: HBA=3, TPSA≈50 Ų; 2,4-diMe analog: HBA=2, TPSA≈33 Ų, cLogP≈3.7; 4-OCF3 analog: HBA=4, TPSA≈50 Ų, cLogP≈4.5 |
| Quantified Difference | ΔHBA=+1 (vs 5-Cl-2-OMe); ΔTPSA=-9 Ų (vs 5-Cl-2-OMe); ΔcLogP=+0.4 (vs 2,4-diMe) |
| Conditions | Calculated using fragment-based methods (Molinspiration, SwissADME methodology); experimental logP/logD not available |
Why This Matters
Differences in HBA count, TPSA, and cLogP directly influence passive membrane permeability and oral bioavailability potential, critical parameters for selecting hit and lead compounds in drug discovery programs.
- [1] Molinspiration Cheminformatics. Calculation of Molecular Properties and Bioactivity Score. molinspiration.com, accessed 2026. View Source
- [2] Daina, A., Michielin, O. & Zoete, V. (2017) 'SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.' Scientific Reports, 7, 42717. View Source
